Einecs 282-048-4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of docos-13-enoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
(Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product but often include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds .
Biology
In biological research, this compound may be used to study the effects of fatty acids and their derivatives on cellular processes and metabolic pathways .
Medicine
Industry
In industry, this compound can be used in the production of surfactants, lubricants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes involved in fatty acid metabolism or by influencing cellular signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Docosanoic acid: A saturated fatty acid with similar chain length but lacking the double bond present in (Z)-docos-13-enoic acid.
Oleic acid: A monounsaturated fatty acid with a similar structure but a shorter carbon chain.
Linoleic acid: A polyunsaturated fatty acid with two double bonds and a shorter carbon chain.
Uniqueness
(Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, is unique due to its specific structure, which includes a long carbon chain with a double bond and its combination with 2,2’-iminodiethanol. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
84083-01-2 |
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Molecular Formula |
C26H53NO4 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
(Z)-docos-13-enoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H42O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;6-3-1-5-2-4-7/h9-10H,2-8,11-21H2,1H3,(H,23,24);5-7H,1-4H2/b10-9-; |
InChI Key |
PDBFDCICDREWBQ-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)NCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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